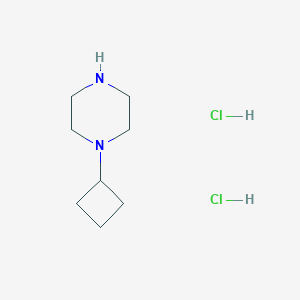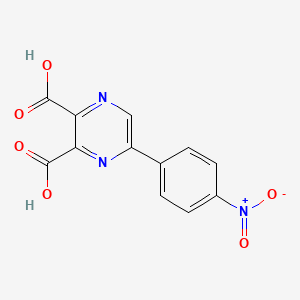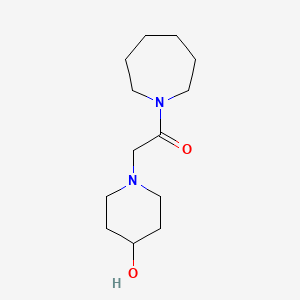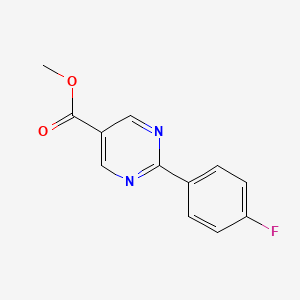
6-(3,5-Dichlorophenyl)-2-methylpyrimidin-4-ol
Descripción general
Descripción
6-(3,5-Dichlorophenyl)-2-methylpyrimidin-4-ol, also known as 6-DCPMP, is an organochlorine compound used in scientific research. It is a useful tool in studying the effects of organochlorines on biological systems and has been used in studies of the nervous system, the cardiovascular system, and the immune system. 6-DCPMP has a wide range of applications and is an important tool in understanding the effects of environmental pollutants and their impact on human health.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Pyrimidine derivatives are synthesized for various purposes, including their potential in pharmaceuticals and other industries. For instance, the synthesis of 4,6-dihydroxy-2-methylpyrimidine has been carried out to explore its applications in the preparation of high explosives and medicinal valued products, demonstrating the versatility of pyrimidine derivatives in different fields Patil, R., Jadhav, P., Radhakrishnan, S., & Soman, T. (2008).
Antimicrobial and Antitumor Activities
Some pyrimidine derivatives have been evaluated for their antimicrobial and antitumor activities. For example, compounds synthesized from 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile have shown significant biological activities, including antimicrobial properties against various Gram-positive and Gram-negative bacteria Abdelghani, E., Said, S. A., Assy, M., & Hamid, A. M. A. (2017).
Antitubercular Activity
A series of pyrimidine derivatives have been predicted and found to display moderate anti-tubercular activity, demonstrating the potential of these compounds in the development of new treatments for tuberculosis Erkin, A. V., Yurieva, A. V., Yuzikhin, O., Gurzhiy, V., & Krutikov, V. (2021).
Process Chemistry
The development of economic processes for the synthesis of pyrimidine derivatives, such as 4,6-dihydroxy-2-methylpyrimidine, is crucial for their commercial applications. Research in this area focuses on optimizing synthesis conditions to enhance yield and product quality without compromising on cost Patil, R., Jadhav, P., Radhakrishnan, S., & Soman, T. (2008).
Propiedades
IUPAC Name |
4-(3,5-dichlorophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-6-14-10(5-11(16)15-6)7-2-8(12)4-9(13)3-7/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQAHOZSZYURLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Dichlorophenyl)-2-methylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B1486703.png)







![[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1486717.png)
![1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid](/img/structure/B1486718.png)
![3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1486719.png)

